

Independent Verification of Abikoviromycin's Structure: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published structure of **Abikoviromycin** with related compounds, supported by experimental data. It serves as a resource for researchers interested in the verification and further development of this unique piperidine alkaloid.

Introduction to Abikoviromycin

Abikoviromycin, also known as Latumcidin, is an antiviral and antibacterial natural product first isolated from Streptomyces abikoensis and Streptomyces rubescens. Its structure was initially elucidated in 1970 by Kono et al. through X-ray analysis of its selenate derivative.[1] More recent synthetic efforts have not only confirmed this structure but also provided access to related compounds, allowing for a deeper understanding of its chemical biology.

Structural Verification and Comparison

The originally proposed structure of **Abikoviromycin** has been independently verified through total synthesis. This section compares the key structural features and experimental data of **Abikoviromycin** with its synthetic precursors and related natural products.

Spectroscopic and Crystallographic Data Comparison

A cornerstone of structural verification lies in the comparison of spectroscopic and crystallographic data between the natural product and synthetic samples. While the original



1970 publication provided the foundational X-ray crystallographic proof, modern spectroscopic techniques offer a more detailed comparison.

Parameter	Abikoviromyci n (Natural)	Abikoviromyci n (Synthetic)	Streptazone A	Dihydroabikov iromycin
Molecular Formula	C10H11NO[2][3]	C10H11NO	C10H9NO2	C10H13NO
Mass (Da)	161.08	161.08	179.06	163.10
¹H NMR (CDCl₃, δ ppm)	Data not available in tabular format			
¹³ C NMR (CDCl ₃ , δ ppm)	Data not available in tabular format			
X-ray Crystal Data	Orthorhombic, P212121[1]	Not available	Not available	Not available

Note: Specific, detailed NMR chemical shift and X-ray bond length/angle data are not readily available in a comparative tabular format in the reviewed literature. Researchers are encouraged to consult the primary publications for in-depth analysis.

Biological Activity Comparison

The biological activity of **Abikoviromycin** and its analogs provides another layer of comparison, highlighting the structure-activity relationship.



Compound	Target Organism/Cell Line	Activity Metric	Value
Abikoviromycin	Various bacteria and viruses	MIC	Variable
Streptazone A	HepG2 (Liver Cancer)	GI ₅₀	<0.1 µM[4]
Dihydroabikoviromyci n	Salmonella typhimurium TA100	Genotoxicity	Dose-dependent reversion[5]
Dihydroabikoviromyci n	CHO cells	Genotoxicity	Dose-related increase in SCEs[5]
Dihydroabikoviromyci n	Tumor cells	Cytotoxicity	Growth suppression at 10 μg/ml[5]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and reproduction of scientific findings.

X-ray Crystallography for Small Molecules

This generalized protocol outlines the key steps in determining the structure of a small molecule like **Abikoviromycin** via single-crystal X-ray diffraction.[6][7][8]

- · Crystallization:
 - Obtain a highly purified sample of the compound.
 - Screen for crystallization conditions using techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or liquid-liquid diffusion with a variety of solvents and precipitants.
 - Aim to grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).
- Data Collection:



- Mount a suitable crystal on a goniometer.
- Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron or a rotating anode source).
- Rotate the crystal and collect the diffraction pattern (reflections) on a detector.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are often successful.
 - Build a molecular model into the electron density map.
 - Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

NMR Spectroscopy for Natural Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[9][10][11]

- Sample Preparation:
 - Dissolve 5-20 mg of the purified natural product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.



- Acquire a series of NMR spectra, including:
 - 1D ¹H NMR: Provides information about the number and chemical environment of protons.
 - 1D ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
 - 2D COSY: Identifies proton-proton spin-spin couplings within the molecule.
 - 2D HSQC/HMQC: Correlates protons with their directly attached carbons.
 - 2D HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
 - NOESY/ROESY: Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
- Structure Elucidation:
 - Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from the various NMR spectra to piece together the molecular structure.

Visualizations

Logical Workflow for Structural Verification









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